

## Comparative Analysis of Anticancer Agent 108 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 108 |           |
| Cat. No.:            | B12393545            | Get Quote |

A Note on Nomenclature: The term "Anticancer agent 108" can be ambiguous. This guide focuses on Anticancer agent 108 (Compound 3.10), a potent P-glycoprotein (P-gp) inhibitor. It is important to distinguish this small molecule from IO-108, a fully human monoclonal antibody that targets the myeloid checkpoint LILRB2 (also known as ILT4). This guide will exclusively detail the cross-resistance and mechanistic studies related to the P-gp inhibitor.

## Overview of Anticancer Agent 108 (Compound 3.10)

Anticancer agent 108 (Compound 3.10) is a potent P-glycoprotein (P-gp) inhibitor demonstrating significant antitumor activity.[1][2] P-gp is a transmembrane protein that can pump various anticancer drugs out of cancer cells, leading to multidrug resistance (MDR).[3][4] [5] By inhibiting P-gp, Anticancer agent 108 aims to overcome this resistance and enhance the efficacy of co-administered chemotherapeutic agents. Studies have shown it to have low toxicity to normal and pseudonormal cells and no acute toxic effects in mice.[1][2]

### **Mechanism of Action**

Anticancer agent 108 exhibits a multi-faceted mechanism of action. Primarily, it functions as a P-gp inhibitor, thereby increasing the intracellular concentration of other chemotherapeutic drugs that are P-gp substrates.[1][2] Additionally, at higher concentrations, it can independently induce apoptosis in cancer cells.[1][2] This induction of apoptosis is mediated, at least in part, through the endoplasmic reticulum (ER) stress pathway.[1][2] In MDA-MB-231 breast cancer cells, it has been shown to induce apoptosis through both extrinsic and intrinsic pathways.[1]



### Proposed Mechanism of Action of Anticancer Agent 108





# Experimental Workflow: Cell Proliferation Assay Start



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer agent 108 | P-gp | | Invivochem [invivochem.com]
- 3. The P-glycoprotein multidrug transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of P-Gp in Treatment of Cancer [scirp.org]
- To cite this document: BenchChem. [Comparative Analysis of Anticancer Agent 108 in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393545#cross-resistance-studies-with-anticancer-agent-108]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com